molecular formula C22H25N5O3S B2951231 5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-7-isopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 863002-60-2

5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-7-isopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2951231
CAS No.: 863002-60-2
M. Wt: 439.53
InChI Key: MEGHNSOWZXZIBH-UHFFFAOYSA-N
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Description

3,4-dihydroisoquinolin-1(2H)-one is a bioactive natural scaffold that has been used for plant disease management . A total of 59 derivatives of this scaffold were synthesized using the Castagnoli–Cushman reaction .


Synthesis Analysis

The synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives was achieved using the Castagnoli–Cushman reaction . This reaction is a well-known method for the synthesis of such compounds .


Molecular Structure Analysis

The molecular structure of 3,4-dihydroisoquinolin-1(2H)-one derivatives is complex and involves several functional groups . The three-dimensional quantitative structure-activity relationship (3D-QSAR) study revealed the necessity of the C4-carboxyl group and other structural requirements for activity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives are complex and involve several steps . The Castagnoli–Cushman reaction is a key step in the synthesis of these compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of 3,4-dihydroisoquinolin-1(2H)-one derivatives are influenced by their molecular structure . The presence of the C4-carboxyl group and other structural elements are important for their activity .

Scientific Research Applications

Genetic Polymorphisms and Drug Toxicity

Research has shown a strong association between certain genetic polymorphisms in the DPD gene (DPYD) and the occurrence of severe toxicity in cancer patients treated with fluoropyrimidine drugs such as 5-FU. Patients with mutations or polymorphisms leading to DPD deficiency are at a high risk of experiencing adverse drug reactions, which can be severe and potentially life-threatening. Studies like Gross et al. (2008) have highlighted the importance of identifying such genetic variations to prevent serious side effects and improve treatment outcomes by enabling dose adjustments or alternative therapies (Gross et al., 2008).

DPD and 5-FU Metabolism

The activity of DPD is crucial in the metabolism of 5-FU, a common chemotherapeutic agent. DPD catalyzes the initial step in the catabolism of 5-FU, and its deficiency can lead to an accumulation of the drug, resulting in toxicity. Understanding the role of DPD in drug metabolism is essential for predicting patient responses to 5-FU-based chemotherapy and for the development of safer and more effective treatment regimens. Research efforts, such as those described by Teh et al. (2013), have focused on the potential of DPYD genotypes to personalize 5-FU therapy among colorectal cancer patients, suggesting that pharmacogenotyping could guide dosing and prevent adverse reactions (Teh et al., 2013).

Mechanism of Action

Future Directions

The results of the studies would help to better understand the mode of action and the structure-activity relationship (SAR) of these derivatives, and provide crucial information for further design and development of more potent 3,4-dihydroisoquinolin-1(2H)-one derivatives as antioomycete agents against P. recalcitrans .

Properties

IUPAC Name

5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7-propan-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O3S/c1-13(2)18-23-19-17(21(29)26(4)22(30)25(19)3)20(24-18)31-12-16(28)27-11-7-9-14-8-5-6-10-15(14)27/h5-6,8,10,13H,7,9,11-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEGHNSOWZXZIBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(C(=N1)SCC(=O)N3CCCC4=CC=CC=C43)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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